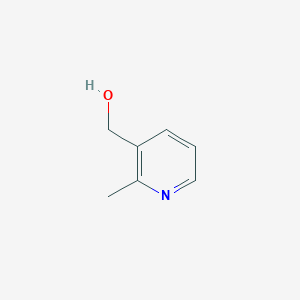

(2-methylpyridin-3-yl)methanol

Description

The exact mass of the compound (2-Methyl-pyridin-3-yl)-methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 187783. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-7(5-9)3-2-4-8-6/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMLMDSFLIHHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20307124 | |

| Record name | (2-Methyl-pyridin-3-yl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56826-61-0 | |

| Record name | 56826-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methyl-pyridin-3-yl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylpyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-methylpyridin-3-yl)methanol: Chemical Properties and Structure

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties and structure of (2-methylpyridin-3-yl)methanol. The information is intended to support research and development activities by providing key data on its physicochemical characteristics, a plausible synthetic route, and an exploration of its potential biological relevance based on related structures.

Chemical Identity and Structure

This compound, also known as 2-methyl-3-pyridinemetanol or 3-hydroxymethyl-2-methylpyridine, is a substituted pyridine derivative. The presence of a methyl group at the 2-position and a hydroxymethyl group at the 3-position of the pyridine ring defines its unique chemical characteristics.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 56826-61-0 |

| Molecular Formula | C₇H₉NO[1] |

| SMILES | CC1=C(C=CC=N1)CO[1] |

| InChI | InChI=1S/C7H9NO/c1-6-7(5-9)3-2-4-8-6/h2-4,9H,5H2,1H3[1][2] |

| InChIKey | PRMLMDSFLIHHSO-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and potential applications in various chemical and biological systems.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 123.15 g/mol |

| Boiling Point | 262 °C (lit.)[2][3] |

| Density | 1.106 g/mL at 25 °C (lit.)[2][3] |

| Refractive Index (n20/D) | 1.545 (lit.)[2][4] |

| Melting Point | Not available |

| Solubility | Not available |

| LogP (predicted) | 0.88230[2] |

| Flash Point | >110 °C (>230 °F)[2][3] |

Synthesis and Experimental Protocols

A common and effective method for the synthesis of this compound is the reduction of an ester derivative of 2-methylnicotinic acid. This two-step process typically involves an initial esterification of the carboxylic acid followed by reduction of the resulting ester.

Proposed Synthetic Pathway

References

Synthesis of (2-methylpyridin-3-yl)methanol from 3-Picoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of (2-methylpyridin-3-yl)methanol, a valuable pyridine derivative for the pharmaceutical and agrochemical industries. The synthesis commences with the readily available starting material, 3-picoline, and proceeds through a multi-step sequence involving the formation and subsequent functionalization of 2,3-lutidine.

Executive Summary

The synthesis of this compound from 3-picoline is most effectively achieved through an indirect route. This guide outlines a robust three-step synthesis starting from 2,3-lutidine (2,3-dimethylpyridine), which can be synthesized from precursors derivable from 3-picoline or obtained commercially. The core of this synthetic strategy involves the N-oxidation of 2,3-lutidine, followed by a Boekelheide rearrangement to introduce an acetoxymethyl group, and subsequent hydrolysis to yield the target alcohol. This method offers a clear and adaptable approach for the production of this compound.

Proposed Synthetic Pathway

The overall synthetic transformation from 3-picoline to this compound is envisioned to proceed via the intermediate 2,3-lutidine. The synthesis is therefore broken down into two logical stages:

-

Stage 1: Synthesis of 2,3-Lutidine (2,3-Dimethylpyridine) While various methods exist for the synthesis of lutidines, for the purpose of this guide, 2,3-lutidine is considered a commercially available starting material to focus on the core transformation.

-

Stage 2: Synthesis of this compound from 2,3-Lutidine This stage is the primary focus of this guide and involves a three-step sequence:

-

N-Oxidation: Conversion of 2,3-lutidine to 2,3-lutidine-N-oxide.

-

Boekelheide Rearrangement: Reaction of 2,3-lutidine-N-oxide with acetic anhydride to yield (2-methylpyridin-3-yl)methyl acetate.

-

Hydrolysis: Conversion of (2-methylpyridin-3-yl)methyl acetate to the final product, this compound.

-

The following diagram illustrates the logical workflow of the synthesis from 2,3-lutidine.

Caption: Logical workflow for the synthesis of this compound from 2,3-lutidine.

Experimental Protocols and Data

This section provides detailed experimental protocols for each step of the synthesis of this compound from 2,3-lutidine. Quantitative data, where available in the literature, is summarized in tables for clarity.

Step 1: N-Oxidation of 2,3-Lutidine

The N-oxidation of 2,3-lutidine is a crucial step to activate the methyl groups for subsequent functionalization. A highly efficient method utilizes hydrogen peroxide with a catalyst.

Reaction Scheme:

Caption: N-Oxidation of 2,3-Lutidine.

Experimental Protocol:

-

To a 1000 ml four-necked flask, add 50 g (467 mmol) of 2,3-dimethylpyridine and 2 g (0.35 mmol) of phosphotungstic acid.

-

At a temperature of 45 °C, slowly add 49.9 g (514 mmol) of 35% hydrogen peroxide over a period of 3 hours.

-

After the addition is complete, heat the mixture to 85 °C and maintain this temperature for 5 hours.

-

Cool the reaction mixture to 50 °C and transfer it to a vacuum distillation apparatus.

-

Control the temperature of the distillation flask to ≤ 85 °C and the internal pressure to -0.1 to -0.08 MPa.

-

Perform vacuum distillation to obtain 2,3-dimethylpyridine-N-oxide.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2,3-Lutidine |

| Reagents | H₂O₂, Phosphotungstic acid |

| Yield | 99.8% |

| Purity | 96% |

Step 2: Boekelheide Rearrangement of 2,3-Lutidine-N-oxide

The Boekelheide rearrangement is a classic transformation of pyridine-N-oxides. In this step, 2,3-lutidine-N-oxide is reacted with acetic anhydride to introduce an acetoxymethyl group. It is important to note that this reaction may yield a mixture of regioisomers, with the major product being (2-methylpyridin-3-yl)methyl acetate and the minor product being (3-methylpyridin-2-yl)methyl acetate. The protocol provided is based on an analogous reaction and may require optimization for regioselectivity.

Reaction Scheme:

Caption: Boekelheide Rearrangement of 2,3-Lutidine-N-oxide.

Experimental Protocol (Analogous Procedure):

-

Heat acetic anhydride (e.g., 3-4 equivalents) to 90 °C in a reaction vessel equipped with a dropping funnel and a reflux condenser.

-

Dissolve 2,3-lutidine-N-oxide (1 equivalent) in a minimal amount of acetic acid.

-

Add the solution of 2,3-lutidine-N-oxide dropwise to the heated acetic anhydride. An exothermic reaction is expected, and the temperature may rise.

-

After the addition is complete, stir the reaction solution for 1 hour.

-

Cool the reaction mixture and then carefully add methanol to quench the excess acetic anhydride.

-

Evaporate the solvents under reduced pressure. The resulting residue containing (2-methylpyridin-3-yl)methyl acetate can be used directly in the next step or purified by chromatography.

Quantitative Data:

| Parameter | Value (Anticipated) |

| Starting Material | 2,3-Lutidine-N-oxide |

| Reagent | Acetic anhydride |

| Yield | 60-80% (estimated) |

| Purity | Mixture of regioisomers may be present |

Step 3: Hydrolysis of (2-methylpyridin-3-yl)methyl acetate

The final step is the hydrolysis of the acetate ester to the desired alcohol. This is a standard procedure typically carried out under basic conditions.

Reaction Scheme:

Caption: Hydrolysis of (2-methylpyridin-3-yl)methyl acetate.

Experimental Protocol (Analogous Procedure):

-

To the residue from the previous step containing (2-methylpyridin-3-yl)methyl acetate, add a 10M aqueous solution of sodium hydroxide.

-

Reflux the mixture for 5 hours.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane) multiple times.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method such as column chromatography or distillation to obtain pure this compound.

Quantitative Data:

| Parameter | Value (Anticipated) |

| Starting Material | (2-methylpyridin-3-yl)methyl acetate |

| Reagent | Sodium hydroxide |

| Yield | >90% (estimated) |

| Purity | High after purification |

Signaling Pathways and Logical Relationships

The Boekelheide rearrangement proceeds through a well-defined mechanism involving a[1][1]-sigmatropic shift. The following diagram illustrates the key steps of this rearrangement.

Caption: Mechanism of the Boekelheide Rearrangement.

Conclusion

The synthesis of this compound from 3-picoline, via the commercially available intermediate 2,3-lutidine, is a practical and scalable route. The three-step sequence of N-oxidation, Boekelheide rearrangement, and hydrolysis provides a clear pathway to the target molecule. While the regioselectivity of the Boekelheide rearrangement on the unsymmetrical 2,3-lutidine-N-oxide warrants further investigation and optimization, the principles outlined in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable building block. The provided protocols, based on established and analogous procedures, offer a strong starting point for laboratory-scale synthesis and process development.

References

(2-methylpyridin-3-yl)methanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-methylpyridin-3-yl)methanol, a key pyridine derivative with significant potential in medicinal chemistry and materials science. This document consolidates essential chemical and physical properties, outlines a detailed experimental protocol for its synthesis via the reduction of 2-methylnicotinic acid, and explores its current and potential applications in drug development. The information is presented to support researchers and professionals in the effective utilization of this versatile chemical intermediate.

Chemical and Physical Properties

This compound, also known as 2-methyl-3-pyridinemetanol, is a pyridine derivative that serves as a valuable building block in organic synthesis. Its fundamental properties are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 56826-61-0 | [1][2] |

| Molecular Formula | C₇H₉NO | [3] |

| Molecular Weight | 123.15 g/mol | [4] |

| Monoisotopic Mass | 123.06841 Da | [3] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Boiling Point | 262 °C (lit.) | [5] |

| Density | 1.106 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.545 (lit.) | [5][6] |

| Flash Point | 110 °C | [5] |

Synthesis of this compound

The primary route for the synthesis of this compound is the reduction of 2-methylnicotinic acid or its corresponding esters. The following section details a common experimental protocol using Lithium Aluminum Hydride (LAH) as the reducing agent.

Experimental Protocol: Reduction of 2-Methylnicotinic Acid

This protocol describes the reduction of 2-methylnicotinic acid to this compound.

Materials:

-

2-Methylnicotinic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of Lithium Aluminum Hydride in anhydrous THF.

-

Addition of Substrate: A solution of 2-methylnicotinic acid in anhydrous THF is added dropwise to the LAH suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate is filtered off and washed thoroughly with THF or diethyl ether.

-

Extraction and Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

While specific biological activities of this compound are not extensively documented in publicly available literature, the pyridinyl methanol moiety is a recognized pharmacophore in drug discovery.

Derivatives of pyridinyl methanol have been investigated as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[7] TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making it a promising target for novel therapeutics.[7] The synthesis of various substituted pyridinyl methanol compounds allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

The this compound scaffold can be a valuable starting point for the synthesis of compound libraries for screening against various biological targets. The methyl group can influence the molecule's conformation and metabolic stability, potentially leading to improved drug-like properties.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a chemical intermediate to a potential therapeutic agent.

References

- 1. 56826-61-0|(2-Methylpyridine-3-yl)methanol|BLD Pharm [bldpharm.com]

- 2. (2-METHYL-PYRIDIN-3-YL)-METHANOL - Safety Data Sheet [chemicalbook.com]

- 3. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 4. CAS 63071-09-0: (3-Methylpyridine-2-yl)methanol [cymitquimica.com]

- 5. 56826-61-0(this compound) | Kuujia.com [kuujia.com]

- 6. globalchemmall.com [globalchemmall.com]

- 7. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of (2-methylpyridin-3-yl)methanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (2-methylpyridin-3-yl)methanol scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Derivatives of this core have demonstrated a wide spectrum of biological activities, targeting a range of proteins and pathways implicated in various diseases. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a focus on their potential as anticancer agents, transient receptor potential vanilloid 3 (TRPV3) antagonists, glucokinase activators, nuclear factor-kappa B (NF-κB) inhibitors, and antimicrobial agents.

Anticancer Activity

Derivatives of the closely related 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea scaffold have shown significant potential as anticancer agents. These compounds have been evaluated for their cytotoxic effects against a panel of human cancer cell lines, demonstrating promising activity, in some cases comparable to the standard chemotherapeutic drug Doxorubicin.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of selected 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivatives against various cancer cell lines.

| Compound ID | R Group (Aryl) | Cancer Cell Line | IC50 (µM)[1][2] |

| 5l | 4-Cl-3-(CF3)C6H3 | A549 (Lung) | 3.22 ± 0.2 |

| HCT-116 (Colon) | 2.71 ± 0.16 | ||

| Doxorubicin | (Standard) | A549 (Lung) | 2.93 ± 0.28 |

| HCT-116 (Colon) | 3.10 ± 0.22 |

Note: The core structure in these studies is a urea derivative of 2-methyl-6-aryl-3-aminopyridine, not a direct derivative of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4][5][6]

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 104 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining the cytotoxicity of chemical compounds.

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism

While direct studies on this compound derivatives as TRPV3 antagonists are limited, extensive research on the isomeric (pyridin-2-yl)methanol derivatives has identified potent and selective antagonists of this ion channel.[2][7][8] TRPV3 is a calcium-permeable cation channel involved in temperature sensation, pain, and skin disorders, making it an attractive therapeutic target.[2][7]

Quantitative TRPV3 Antagonist Activity Data

The following table presents the in vitro activity (IC50 values) of a key (pyridin-2-yl)methanol derivative against the human TRPV3 channel.

| Compound ID | Core Structure | Assay Type | hTRPV3 IC50 (µM)[2] |

| 74a | (pyridin-2-yl)methanol | Calcium Influx | 0.38 |

Note: The core structure in these studies is the isomeric (pyridin-2-yl)methanol.

Experimental Protocol: Calcium Influx Assay

The inhibitory activity of compounds on the TRPV3 channel is typically assessed using a fluorometric calcium influx assay in cells stably expressing the channel.

Principle: This assay measures changes in intracellular calcium concentration ([Ca2+]i) upon channel activation. A calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, is loaded into the cells. When the TRPV3 channel is activated by an agonist, there is an influx of Ca2+, leading to an increase in fluorescence intensity, which can be measured in real-time. Antagonists will inhibit this agonist-induced increase in fluorescence.

Procedure:

-

Cell Culture and Dye Loading: HEK293 cells stably expressing human TRPV3 are cultured in a 96-well plate. The cells are then loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer for approximately 1 hour at room temperature.

-

Compound Pre-incubation: The cells are washed and then pre-incubated with various concentrations of the test compounds (potential antagonists) for a defined period.

-

Agonist Stimulation and Fluorescence Measurement: The plate is placed in a fluorescence microplate reader. An agonist of the TRPV3 channel (e.g., 2-APB) is added to the wells to stimulate calcium influx. The fluorescence intensity is measured kinetically before and after the addition of the agonist.

-

Data Analysis: The increase in fluorescence upon agonist stimulation is quantified. The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced fluorescence signal. IC50 values are calculated from the dose-response curves.

Signaling Pathway of TRPV3 Activation and Inhibition

Caption: Simplified signaling pathway of TRPV3 channel activation and its inhibition by (pyridin-2-yl)methanol derivatives.

Other Biological Activities

While less extensively studied for the specific this compound core, related pyridine derivatives have shown promise in other therapeutic areas.

Glucokinase Activation

Glucokinase (GK) plays a crucial role in glucose homeostasis, and its activation is a promising strategy for the treatment of type 2 diabetes. Several classes of pyridine derivatives have been investigated as allosteric activators of GK.[1][9][10][11][12] For instance, certain thiazol-2-yl benzamide derivatives incorporating a pyridine moiety have demonstrated good GK activation.[1]

NF-κB Inhibition

The transcription factor NF-κB is a key regulator of inflammation. Inhibition of the NF-κB signaling pathway is a major focus for the development of anti-inflammatory drugs. While specific data on this compound derivatives is scarce, other complex heterocyclic systems incorporating pyridine moieties have been shown to inhibit NF-κB activity.[13][14]

Antimicrobial and Antifungal Activity

Pyridine-containing compounds are known to possess a broad spectrum of antimicrobial and antifungal activities. Various derivatives have been synthesized and evaluated against different bacterial and fungal strains, with some showing significant minimum inhibitory concentrations (MICs).[15][16][17][18][19][20][21][22][23]

Conclusion

Derivatives based on the this compound scaffold and its isomers represent a promising and versatile class of compounds with a wide range of biological activities. The research highlighted in this guide demonstrates their potential in oncology, pain and inflammation management, metabolic disorders, and infectious diseases. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives are warranted to advance them towards clinical development. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on this important chemical scaffold.

References

- 1. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atcc.org [atcc.org]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Insights into mechanism of glucokinase activation: observation of multiple distinct protein conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of Leoligin Derivatives as NF-κΒ Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives [mdpi.com]

- 15. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antifungal activity of 3-(heteroaryl-2-ylmethyl)thiazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (2-methylpyridin-3-yl)methanol and its Isomers as Building Blocks in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous therapeutic agents. Among the vast array of functionalized pyridines, (2-methylpyridin-3-yl)methanol and its isomers have emerged as particularly valuable building blocks. Their utility stems from the unique electronic properties of the pyridine ring combined with the reactive handle provided by the hydroxymethyl group, allowing for diverse synthetic transformations and the generation of libraries of bioactive molecules. This technical guide delves into the core applications of this compound and its structural isomer, (6-methylpyridin-3-yl)methanol, with a particular focus on the latter's role in the development of the highly successful anti-inflammatory drug, Etoricoxib.

A Case Study: The Synthesis of Etoricoxib, a Selective COX-2 Inhibitor

While direct derivatization of this compound in marketed drugs is less documented, its close isomer, (6-methylpyridin-3-yl)methanol, is a key precursor in the synthesis of Etoricoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Etoricoxib is prescribed for the management of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.[1] The synthesis of this complex bipyridyl structure highlights the strategic importance of the methylpyridinyl methanol scaffold.

Quantitative Data: Biological Activity of Etoricoxib

The biological efficacy of Etoricoxib is well-characterized, demonstrating high selectivity for the COX-2 enzyme over its COX-1 isoform. This selectivity is crucial for reducing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound | Target | IC50 (nM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Etoricoxib | Human COX-1 | 1100 | 106 | [1] |

| Human COX-2 | 10.4 | [1] |

Signaling Pathway: COX-2 Inhibition

Etoricoxib exerts its anti-inflammatory and analgesic effects by inhibiting the COX-2 enzyme, a key player in the prostaglandin biosynthesis pathway.[2] Pro-inflammatory stimuli, such as cytokines and growth factors, trigger the expression of COX-2, which then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into a range of prostaglandins (PGE2, PGI2, etc.) that mediate pain, inflammation, and fever. By selectively blocking COX-2, Etoricoxib reduces the production of these pro-inflammatory prostaglandins.[2]

References

Potential Therapeutic Targets of (2-methylpyridin-3-yl)methanol Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (2-methylpyridin-3-yl)methanol scaffold is a versatile heterocyclic motif that has emerged as a valuable building block in the design of novel therapeutic agents. Its unique structural and electronic properties allow for diverse functionalization, leading to the development of analogues with a wide range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound analogues, based on a comprehensive review of existing patent literature and scientific publications. The guide details the experimental protocols for assessing compound activity against these targets and visualizes the associated signaling pathways.

Identified Potential Therapeutic Targets

Analogues derived from the this compound core have been investigated for their modulatory effects on several key proteins implicated in a variety of diseases. These targets span different protein classes, including proteases, kinases, and ion channels, highlighting the broad therapeutic potential of this chemical scaffold.

The primary therapeutic targets identified for analogues incorporating the this compound moiety include:

-

Plasma Kallikrein (PKK): A serine protease involved in the kallikrein-kinin system, which plays a role in inflammation, blood pressure regulation, and coagulation.

-

SHP2 (PTPN11): A non-receptor protein tyrosine phosphatase that is a critical component of multiple signaling pathways controlling cell growth, differentiation, and survival.

-

Tumor Necrosis Factor-alpha (TNFα): A pro-inflammatory cytokine that is a key mediator of systemic inflammation and is implicated in a wide range of autoimmune diseases.

-

Vanilloid Receptors (TRPV1 and TRPV3): Ion channels that are involved in the sensation of pain, temperature, and other stimuli.

-

Beta-Secretase 1 (BACE1): An aspartyl protease that is a key enzyme in the production of amyloid-beta peptides, which are associated with Alzheimer's disease.

-

Extracellular Signal-regulated Kinases (ERK1/2): A pair of protein kinases that are central to the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.

-

Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases that play a crucial role in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Quantitative Data Summary

While the this compound core is a recurring motif in several patented compound series, specific quantitative bioactivity data for simple analogues is not extensively available in the public domain. The provided data in patents typically pertains to more complex, multi-substituted final compounds. The following table is intended to be illustrative of how such data would be presented. For specific compounds, researchers are encouraged to consult the primary patent literature.

| Target | Analogue/Compound ID | Assay Type | Potency (IC50/EC50/Ki) | Reference |

| Plasma Kallikrein | Illustrative Compound A | Enzymatic Assay | e.g., 50 nM | Patent WO2020035540A1 |

| SHP2 | Illustrative Compound B | Phosphatase Assay | e.g., 100 nM | Patent WO2018172984A1 |

| TNFα | Illustrative Compound C | Cytotoxicity Assay | e.g., 200 nM | Patent WO2016198400A1 |

| Vanilloid Receptor | Illustrative Compound D | Calcium Influx Assay | e.g., 300 nM | Patent WO2002016318A1 |

| BACE1 | Illustrative Compound E | FRET Assay | e.g., 75 nM | Patent US8299267B2 |

| ERK1/2 | Illustrative Compound F | Kinase Assay | e.g., 150 nM | Patent WO2014052563A2 |

| PI3K | Illustrative Compound G | Kinase Assay | e.g., 90 nM | Patent WO2016202800A1 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways associated with the identified therapeutic targets and a general workflow for inhibitor screening.

(2-methylpyridin-3-yl)methanol: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of (2-methylpyridin-3-yl)methanol in common laboratory solvents. Due to a lack of publicly available, specific quantitative data for this compound, this document focuses on outlining robust experimental protocols and predictive assessments based on its chemical structure. The information herein is intended to equip researchers and drug development professionals with the necessary tools to conduct their own empirical studies and make informed decisions regarding the handling, formulation, and storage of this compound.

Introduction to this compound

This compound is a pyridine derivative with a methyl and a hydroxymethyl substituent. Its chemical structure, featuring both a polar alcohol group and a basic pyridine ring, suggests a versatile solubility profile and dictates its potential stability challenges. Understanding these properties is critical for its application in pharmaceutical research and development, where bioavailability, formulation, and shelf-life are paramount.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various common solvents can be made. The presence of the hydroxyl group allows for hydrogen bonding with polar protic solvents, while the pyridine ring offers some interaction with a range of solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl group can form strong hydrogen bonds with these solvents. The pyridine nitrogen can also act as a hydrogen bond acceptor. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The polarity of these solvents can solvate the polar functional groups of the molecule. |

| Non-Polar | Hexane, Toluene | Low | The overall polarity of this compound is likely too high for significant solubility in non-polar solvents. |

| Aqueous Acid | Dilute HCl | High | The basic pyridine nitrogen will be protonated, forming a salt which is highly soluble in water. |

| Aqueous Base | Dilute NaOH | Moderate | The alcohol group is weakly acidic, but significant salt formation is not expected. Solubility will be similar to that in water. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[1]

Objective: To determine the quantitative solubility of this compound in a selection of common solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution by a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the analyte.

-

-

Data Analysis:

-

Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in mg/mL or mol/L.

-

Table 2: Example Data Table for Quantitative Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | [Experimental Value] | [Experimental Value] |

| Methanol | [Experimental Value] | [Experimental Value] |

| Ethanol | [Experimental Value] | [Experimental Value] |

| Acetonitrile | [Experimental Value] | [Experimental Value] |

| Hexane | [Experimental Value] | [Experimental Value] |

Experimental Protocol for Stability Assessment

Chemical stability is typically assessed using analytical techniques like HPLC or LC-MS to identify and quantify any degradation products that may form over time under various conditions.[2][3][4]

Objective: To evaluate the chemical stability of this compound in solution under different stress conditions (e.g., pH, temperature, light).

Materials:

-

This compound

-

Solutions of varying pH (e.g., acidic, neutral, basic buffers)

-

Selected organic solvents

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

HPLC or LC-MS system

-

Vials (clear and amber)

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound in the desired solvents and buffers at a known concentration.

-

-

Stress Conditions:

-

pH Stability: Store aliquots of the solutions at different pH values (e.g., pH 2, 7, 10) at a controlled temperature.

-

Thermal Stability: Expose solutions to elevated temperatures (e.g., 40 °C, 60 °C).

-

Photostability: Expose solutions to a controlled light source (e.g., ICH-compliant photostability chamber). Use amber vials for control samples.

-

-

Time Points:

-

Collect samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week).

-

-

Analysis:

-

Analyze the samples at each time point by a stability-indicating HPLC or LC-MS method. This method should be capable of separating the parent compound from any potential degradation products.

-

Quantify the amount of this compound remaining at each time point.

-

Identify and, if possible, characterize any significant degradation products using techniques like mass spectrometry.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.

-

Determine the degradation rate and potential degradation pathways.

-

Table 3: Example Data Table for Stability of this compound in Aqueous Solution at 40 °C

| Time (hours) | % Remaining (pH 2) | % Remaining (pH 7) | % Remaining (pH 10) |

| 0 | 100 | 100 | 100 |

| 24 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 48 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 72 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 168 (1 week) | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive assessment of the solubility and stability of this compound.

Caption: Workflow for solubility and stability assessment.

Conclusion

References

Spectroscopic Profile of (2-methylpyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-methylpyridin-3-yl)methanol. Due to the limited availability of published experimental spectra, this document combines predicted data with expected characteristic values derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 - 8.5 | Doublet | 1H | H6 (Pyridine ring) |

| ~7.5 - 7.7 | Doublet | 1H | H4 (Pyridine ring) |

| ~7.1 - 7.3 | Doublet of Doublets | 1H | H5 (Pyridine ring) |

| ~4.7 | Singlet | 2H | -CH₂OH |

| ~2.5 | Singlet | 3H | -CH₃ |

| Variable | Broad Singlet | 1H | -OH |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~157 - 159 | C2 (Pyridine ring) |

| ~147 - 149 | C6 (Pyridine ring) |

| ~136 - 138 | C4 (Pyridine ring) |

| ~132 - 134 | C3 (Pyridine ring) |

| ~121 - 123 | C5 (Pyridine ring) |

| ~62 - 64 | -CH₂OH |

| ~22 - 24 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H stretch (alcohol) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| 1580 - 1610 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1400 - 1500 | Medium | C-H bending (aliphatic) |

| 1000 - 1250 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound [1]

| m/z | Adduct | Predicted CCS (Ų) |

| 124.07569 | [M+H]⁺ | 122.5 |

| 146.05763 | [M+Na]⁺ | 131.3 |

| 122.06113 | [M-H]⁻ | 123.9 |

| 141.10223 | [M+NH₄]⁺ | 143.2 |

| 162.03157 | [M+K]⁺ | 129.5 |

| 106.06567 | [M+H-H₂O]⁺ | 116.8 |

| 123.06786 | [M]⁺ | 122.1 |

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a chemical shift reference (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Technique: A standard one-dimensional proton NMR experiment is performed.

-

Parameters:

-

Number of scans: 16-64 (to achieve adequate signal-to-noise ratio).

-

Relaxation delay: 1-5 seconds.

-

Pulse width: Calibrated for a 90° pulse.

-

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).

-

Technique: A standard one-dimensional carbon-13 NMR experiment with proton decoupling is performed.

-

Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-10 seconds (longer delays may be needed for quaternary carbons).

-

Pulse width: Calibrated for a 90° pulse.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

A small amount of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

If the sample is a solid, a few drops of a volatile solvent (e.g., chloroform or methanol) can be added to dissolve the sample, and the solvent is then evaporated to leave a thin film.

-

The plates are pressed together to create a thin, uniform liquid film.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure:

-

A background spectrum of the empty sample holder (or the salt plates) is recorded.

-

The prepared sample is placed in the spectrometer's sample compartment.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL.

-

The solution is then further diluted to approximately 1-10 µg/mL.

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Procedure:

-

The prepared sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The sample is ionized in the ESI source, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

-

The resulting ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general stages of spectroscopic analysis.

References

Commercial Availability and Technical Guide for (2-methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-methylpyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its pyridine core, substituted with a methyl and a hydroxymethyl group, offers versatile reactivity for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug development.

Physicochemical Properties

This compound, with the CAS number 56826-61-0, is a pyridinemethanol derivative. The presence of the nitrogen atom in the pyridine ring and the hydroxyl group makes it a polar molecule. Key physical and chemical properties are summarized in the table below, compiled from various supplier safety data sheets (SDS).

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO | --INVALID-LINK-- |

| Molecular Weight | 123.15 g/mol | --INVALID-LINK-- |

| Appearance | Not specified, likely a liquid or low-melting solid | N/A |

| Boiling Point | 262 °C (lit.) | [1] |

| Density | 1.106 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.545 (lit.) | [1][2] |

| Flash Point | 110 °C | [1] |

| Storage Conditions | Inert atmosphere, Room Temperature | [1] |

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers. The purity and available quantities vary, so it is crucial to consult the supplier's specifications. Below is a summary of representative suppliers and their offerings.

| Supplier | Purity | Available Quantities |

| Amadischem | 99% | 5g, 10g, 25g, 50g, 100g |

| GlobalChemMall | Not specified | Wholesale quantities |

| AstaTech, Inc. | Not specified | Not specified |

| Pharmaffiliates | High purity | Not specified |

Synthesis and Purification

While a definitive, universally adopted synthesis for this compound is not singular, a common and effective laboratory-scale preparation involves the reduction of a suitable precursor such as 2-methylnicotinic acid or its ester.

Experimental Protocol: Reduction of Methyl 2-methylnicotinate

This protocol is based on established methods for the reduction of nicotinic acid esters.[3]

Materials:

-

Methyl 2-methylnicotinate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-methylnicotinate (1 equivalent) in a mixture of methanol and anhydrous tetrahydrofuran.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (2-4 equivalents) portion-wise, ensuring the temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium borohydride by the slow addition of water.

-

Extraction: Remove the organic solvents under reduced pressure. To the aqueous residue, add dichloromethane and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol: Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.[4]

-

Column Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a glass column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to separate the product from impurities.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The hydroxymethyl group provides a handle for further synthetic transformations, such as conversion to a halide for subsequent coupling reactions.

Role as a Precursor in API Synthesis

A key application of this compound is its conversion to a more reactive intermediate, such as 3-(chloromethyl)-2-methylpyridine or 3-(bromomethyl)-2-methylpyridine. These halogenated derivatives can then participate in coupling reactions to form more complex molecules. For instance, pyridinylmethanol derivatives have been utilized in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are of interest for the treatment of pain.[5][6]

Experimental Workflow: Synthesis of a Substituted Pyridine via a Halogenated Intermediate

The following diagram illustrates a general workflow for the use of this compound in a multi-step synthesis.

Caption: General workflow for the conversion of this compound.

Detailed Experimental Protocol: Conversion to 3-(bromomethyl)-2-methylpyridine

This protocol is adapted from a literature procedure.[7]

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM), anhydrous

-

5 M aqueous Sodium Hydroxide (NaOH)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane at 0 °C, add phosphorus tribromide (0.6 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.

-

Work-up: Carefully adjust the pH of the reaction mixture to ~8 with 5 M aqueous NaOH.

-

Extraction: Separate the aqueous layer and wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(bromomethyl)-2-methylpyridine, which can often be used in the next step without further purification.

Signaling Pathways and Drug Targets

While this compound itself is not typically a biologically active molecule that directly interacts with a specific signaling pathway, its derivatives are of significant interest in drug discovery. As mentioned, pyridinylmethanol moieties are found in antagonists of the TRPV1 ion channel.[6] TRPV1 is a non-selective cation channel involved in the detection and transduction of nociceptive stimuli, making it a key target for the development of analgesics.

The following diagram illustrates the logical relationship of how a derivative of this compound could be part of a drug discovery effort targeting the TRPV1 pathway.

Caption: Role of this compound derivatives in drug discovery.

References

- 1. Synthesis and biological evaluation of phosphonate analogues of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Flow Synthesis of 2-Methylpyridines via α-Methylation | Semantic Scholar [semanticscholar.org]

- 7. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Continuous Flow Synthesis of 2-Methylpyridines via Catalytic α-Methylation

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and efficient continuous flow methodology for the synthesis of 2-methylpyridines, crucial building blocks in the pharmaceutical and agrochemical industries. Traditional batch methods for the α-methylation of pyridines often necessitate harsh conditions, extended reaction times, and can result in significant waste generation.[1] Continuous flow chemistry offers a compelling alternative, enabling reactions to be conducted at elevated temperatures and pressures in a controlled and safer manner.[1]

This protocol leverages a packed-bed reactor containing a heterogeneous catalyst, such as Raney® nickel, with a simple alcohol like 1-propanol serving as both the solvent and methylating agent.[1][2][3][4] This approach provides a greener and more efficient pathway to valuable 2-methylpyridine derivatives, demonstrating significant advantages over conventional batch processing in terms of reaction time, safety, and waste reduction.[3]

Experimental Protocols

General Procedure for Continuous Flow α-Methylation of Pyridines

This protocol is adapted from a simplified bench-top continuous flow setup.[2][4]

Materials:

-

Pyridine substrate

-

1-Propanol (reagent grade)

-

Raney® nickel (catalyst)

-

Stainless steel column (e.g., 150 mm x 4.6 mm)

-

HPLC pump or equivalent pumping system

-

Heating system (e.g., sand bath with hot plate, column oven)

-

Back-pressure regulator

-

Sample loop injector

-

Collection vessel

Setup:

A schematic of a representative continuous flow system is depicted below.

Caption: A simple continuous flow setup for the synthesis of 2-methylpyridines.

Procedure:

-

Catalyst Column Preparation: Pack a stainless steel column with the Raney® nickel catalyst (e.g., 5.5 g for a 150 x 4.6 mm column).[2]

-

System Priming and Heating: Prime the system by pumping 1-propanol through the column at a set flow rate (e.g., 0.3 mL/min). Heat the catalyst column to the desired temperature (e.g., >180 °C) and allow it to stabilize for a period (e.g., 30 minutes).[2]

-

Sample Preparation: Prepare a solution of the pyridine substrate in 1-propanol (e.g., 0.05 M).[2]

-

Reaction Initiation: Load the prepared pyridine solution into the sample loop. Adjust the pump flow rate to the desired reaction flow rate (e.g., 0.1 mL/min) and inject the sample into the stream.[2]

-

Product Collection: The product stream is passed through a back-pressure regulator and collected in a suitable vessel.[1]

-

Work-up: For many simple 2-methylpyridines, the product can be isolated in high purity by simply removing the solvent, making further purification unnecessary.[3]

Data Presentation

The following table summarizes the results for the α-methylation of various pyridine substrates using the described continuous flow method.

| Entry | Substrate | Product | Conversion (%) | Yield (%) |

| 1 | Pyridine | 2-Methylpyridine | >95 | 85 |

| 2 | 3-Chloropyridine | 3-Chloro-2-methylpyridine | >95 | 80 |

| 3 | 4-Chloropyridine | 4-Chloro-2-methylpyridine | >95 | 75 |

| 4 | 3-Fluoropyridine | 3-Fluoro-2-methylpyridine | >95 | 82 |

| 5 | 4-Fluoropyridine | 4-Fluoro-2-methylpyridine | >95 | 78 |

| 6 | 3,5-Dichloropyridine | 3,5-Dichloro-2-methylpyridine | >95 | 90 |

| 7 | 4-Phenylpyridine | 2-Methyl-4-phenylpyridine | >95 | 70 |

| 8 | 4-(Dimethylamino)pyridine | 4-(Dimethylamino)-2-methylpyridine | >95 | 65 |

Data is representative and compiled from literature sources for illustrative purposes.

Proposed Reaction Mechanism

The precise mechanism for the α-methylation of pyridines using an alcohol over a heterogeneous catalyst like Raney® nickel is a subject of discussion. Two plausible pathways are generally considered:

-

Heterogeneous Catalysis: This pathway involves the generation of highly reactive methylating species on the surface of the metal catalyst. These species then attack the pyridine ring, preferentially at the sterically less hindered 2-position.[4]

-

Ladenburg Rearrangement: An alternative mechanism suggests the formation of a pyridinium species, which then undergoes a Ladenburg rearrangement to yield the α-methylated product.[3][4] In this case, the C1 of the primary alcohol is the proposed source of the methyl group.[3][4]

Caption: Plausible reaction mechanisms for the α-methylation of pyridine.

Conclusion

The continuous flow synthesis of 2-methylpyridines via heterogeneous catalysis offers a significant improvement over traditional batch methods. This approach is characterized by its high efficiency, selectivity, enhanced safety, and reduced environmental impact, making it a highly attractive methodology for both academic research and industrial-scale production of these important chemical intermediates. The simplicity of the setup and the potential for direct product isolation further underscore the synthetic utility of this protocol.

References

Application Note: Oxidation of (2-methylpyridin-3-yl)methanol to 2-methylnicotinaldehyde

Abstract

This application note provides detailed protocols for the oxidation of (2-methylpyridin-3-yl)methanol to its corresponding aldehyde, 2-methylnicotinaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds.[1] Three common and effective oxidation methods are presented: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and manganese dioxide (MnO₂) oxidation. Each protocol is designed to be a reliable starting point for researchers in organic synthesis and drug development.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. 2-Methylnicotinaldehyde is a valuable building block in the synthesis of more complex molecules.[1] The presence of the pyridine ring and the methyl group in the starting material, this compound, requires a mild and selective oxidation method to avoid over-oxidation to the carboxylic acid or side reactions involving the heteroaromatic ring. This note details three robust protocols that offer different advantages concerning reaction conditions, reagent toxicity, and work-up procedures.

-

Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method that avoids the use of heavy metals.[2][3][4] It proceeds at room temperature and typically offers a straightforward work-up.[2]

-

Swern Oxidation: A classic, metal-free oxidation that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[5][6][7] It is known for its high yields and compatibility with a wide range of functional groups, but requires cryogenic temperatures and produces a volatile, malodorous byproduct.[5][8]

-

Manganese Dioxide (MnO₂) Oxidation: A heterogeneous oxidation method that is particularly effective for allylic, benzylic, and heteroaromatic alcohols.[9][10] The work-up is often a simple filtration to remove the manganese dioxide.[9]

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted from standard DMP oxidation procedures.[2][4]

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas inlet

-

Separatory funnel

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (argon or nitrogen) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

-

Stir the mixture vigorously for 15-20 minutes until the solid dissolves.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-methylnicotinaldehyde.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation

This protocol is a general procedure for Swern oxidation.[5][7][11]

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Dry ice/acetone bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas inlet

-

Syringes

Procedure:

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous dichloromethane to the oxalyl chloride solution via syringe. Stir the mixture for 15 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the reaction mixture via syringe. Stir for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq) to the mixture, and stir for an additional 30 minutes at -78 °C.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Manganese Dioxide (MnO₂) Oxidation

This protocol is based on general procedures for MnO₂ oxidations of heteroaromatic alcohols.[9][10]

Materials:

-

This compound

-

Activated manganese dioxide (MnO₂)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Celite®

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane or chloroform (0.1 M) in a round-bottom flask, add activated manganese dioxide (5-10 eq by weight).

-

Stir the suspension vigorously at room temperature or at reflux. Monitor the reaction by TLC. The reaction time can vary significantly depending on the activity of the MnO₂.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the manganese dioxide and manganese salts.

-

Wash the filter cake thoroughly with dichloromethane or chloroform.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 2-methylnicotinaldehyde.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Data Presentation

| Parameter | Dess-Martin Oxidation | Swern Oxidation | Manganese Dioxide Oxidation |

| Oxidizing Agent | Dess-Martin Periodinane (DMP) | DMSO, Oxalyl Chloride | Activated Manganese Dioxide (MnO₂) |

| Stoichiometry (Oxidant) | 1.2 equivalents | 1.5 eq (Oxalyl Chloride), 2.2 eq (DMSO) | 5-10 weight equivalents |

| Solvent | Dichloromethane | Dichloromethane | Dichloromethane or Chloroform |

| Temperature | Room Temperature | -78 °C to Room Temperature | Room Temperature to Reflux |

| Reaction Time | 1-3 hours | 1-2 hours | 4-24 hours |

| Work-up | Aqueous quench and extraction | Aqueous quench and extraction | Filtration |

| Advantages | Mild, non-toxic, simple work-up[2][3] | High yields, wide functional group tolerance[5] | Simple filtration work-up, good for heteroaromatics[9] |

| Disadvantages | Potentially explosive reagent[12] | Cryogenic temps, malodorous byproduct[5] | Requires large excess of reagent, variable reactivity |

Visualization

Caption: General workflow for the synthesis of 2-methylnicotinaldehyde.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Dess-Martin Oxidation [organic-chemistry.org]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nanotrun.com [nanotrun.com]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

Application of (2-methylpyridin-3-yl)methanol in the Synthesis of Pyridinecarboxamide Insecticides

(2-methylpyridin-3-yl)methanol , a substituted pyridine derivative, serves as a valuable building block in the synthesis of various agrochemicals. Its structural features, particularly the reactive hydroxymethyl group and the pyridine core, make it a versatile precursor for the introduction of the 2-methyl-3-pyridylmethyl moiety into more complex molecules. This application note focuses on the synthetic utility of this compound in the preparation of pyridinecarboxamide insecticides, a class of compounds known for their potent insecticidal activity.

Pyridine-based compounds are integral to modern agrochemical research, with numerous commercial products being used as fungicides, herbicides, and insecticides. The pyridine ring is a key pharmacophore that can interact with various biological targets in pests. In the case of pyridinecarboxamide insecticides, the amide linkage and the substituted pyridine ring are crucial for their mode of action, which often involves the disruption of the central nervous system of insects.

This document provides a detailed protocol for a representative synthetic pathway to a pyridinecarboxamide insecticide, starting from this compound. It also includes quantitative data for the key reaction steps and a diagram illustrating the proposed workflow.

Synthetic Pathway Overview

The synthesis of a target pyridinecarboxamide insecticide from this compound can be envisioned as a three-step process. This pathway is a representative example of how this starting material can be elaborated into a more complex, biologically active molecule.

Figure 1: Proposed synthetic workflow for a pyridinecarboxamide insecticide starting from this compound.

Experimental Protocols

The following protocols describe the key steps for the synthesis of a pyridinecarboxamide insecticide from this compound.

Step 1: Oxidation of this compound to 2-methylnicotinic acid

Objective: To oxidize the primary alcohol functionality of the starting material to a carboxylic acid.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Water

-

Ethanol

Procedure:

-

Dissolve this compound in water.

-

Slowly add a solution of potassium permanganate to the reaction mixture while maintaining the temperature below 40°C.

-

After the addition is complete, heat the mixture to 70-80°C and stir for 2-3 hours until the purple color disappears.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Wash the precipitate with hot water.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of 3-4.

-

The product, 2-methylnicotinic acid, will precipitate.

-